![molecular formula C332H304N50O39 B13394403 2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one CAS No. 9037-68-7](/img/structure/B13394403.png)
2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including piperidine, isoindole, and pyridine moieties, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Common synthetic routes may include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the isoindole moiety via condensation reactions.
- Coupling of the pyridine and pyridoindole groups using palladium-catalyzed cross-coupling reactions.
- Final assembly of the compound through etherification and alkyne addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of appropriate solvents, catalysts, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones and other oxidized groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a therapeutic agent. Its multiple functional groups and structural complexity make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Medicine
In medicine, the compound may be explored for its pharmacological properties, including its potential as an anticancer, antiviral, or anti-inflammatory agent. Studies may focus on its mechanism of action, efficacy, and safety in preclinical and clinical trials.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Receptor binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling and function.
DNA/RNA interaction: The compound may interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole and piperidine derivatives with comparable structures and functional groups. Examples may include:
- **2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one
- **2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione
Uniqueness
The uniqueness of “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
9037-68-7 |
|---|---|
Molecular Formula |
C332H304N50O39 |
Molecular Weight |
5618 g/mol |
IUPAC Name |
2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one |
InChI |
InChI=1S/C49H46N6O5.C48H43N7O6.C48H45N7O5.2C47H42N8O6.C47H44N8O5.C46H42N6O6/c1-31-8-14-45(48(56)52-31)55-30-35-24-38(11-13-41(35)49(55)57)58-22-4-6-32-5-3-7-36(23-32)54-20-17-37(18-21-54)59-39-26-40(27-39)60-47-15-10-34(28-51-47)33-9-12-42-43-29-50-19-16-44(43)53(2)46(42)25-33;1-29-5-11-43(46(56)52-29)55-47(57)39-10-8-35(26-40(39)48(55)58)59-21-3-4-32-23-33(13-18-50-32)54-19-15-34(16-20-54)60-36-24-37(25-36)61-45-12-7-31(27-51-45)30-6-9-38-41-28-49-17-14-42(41)53(2)44(38)22-30;1-30-5-11-44(47(56)52-30)55-29-33-22-37(8-10-40(33)48(55)57)58-21-3-4-34-24-35(13-18-50-34)54-19-15-36(16-20-54)59-38-25-39(26-38)60-46-12-7-32(27-51-46)31-6-9-41-42-28-49-17-14-43(42)53(2)45(41)23-31;1-28-5-11-41(44(56)51-28)55-45(57)37-10-8-33(25-38(37)46(55)58)59-21-3-4-31-13-18-49-47(52-31)54-19-15-32(16-20-54)60-34-23-35(24-34)61-43-12-7-30(26-50-43)29-6-9-36-39-27-48-17-14-40(39)53(2)42(36)22-29;1-28-5-11-40(45(56)51-28)55-46(57)36-10-8-32(25-37(36)47(55)58)59-21-3-4-42-49-18-14-43(52-42)54-19-15-31(16-20-54)60-33-23-34(24-33)61-44-12-7-30(26-50-44)29-6-9-35-38-27-48-17-13-39(38)53(2)41(35)22-29;1-29-5-11-41(46(56)51-29)55-28-32-22-34(8-10-37(32)47(55)57)58-21-3-4-43-49-18-14-44(52-43)54-19-15-33(16-20-54)59-35-24-36(25-35)60-45-12-7-31(26-50-45)30-6-9-38-39-27-48-17-13-40(39)53(2)42(38)23-30;1-28-19-31(30-7-11-39-40-26-47-15-14-41(40)51(3)43(39)21-30)24-49-45(28)58-37-22-36(23-37)57-35-9-8-33(48-25-35)5-4-16-55-17-18-56-34-10-12-38-32(20-34)27-52(46(38)54)42-13-6-29(2)50-44(42)53/h3,5,7,9-13,15-16,19,23-25,28-29,37,39-40,45H,1,8,14,17-18,20-22,26-27,30H2,2H3,(H,52,56);6-10,12-14,17-18,22-23,26-28,34,36-37,43H,1,5,11,15-16,19-21,24-25H2,2H3,(H,52,56);6-10,12-14,17-18,22-24,27-28,36,38-39,44H,1,5,11,15-16,19-21,25-26,29H2,2H3,(H,52,56);6-10,12-14,17-18,22,25-27,32,34-35,41H,1,5,11,15-16,19-21,23-24H2,2H3,(H,51,56);6-10,12-14,17-18,22,25-27,31,33-34,40H,1,5,11,15-16,19-21,23-24H2,2H3,(H,51,56);6-10,12-14,17-18,22-23,26-27,33,35-36,41H,1,5,11,15-16,19-21,24-25,28H2,2H3,(H,51,56);7-12,14-15,19-21,24-26,36-37,42H,2,6,13,16-18,22-23,27H2,1,3H3,(H,50,53) |
InChI Key |
MZNZCUYSJCSJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC2CC(C2)OC3=CN=C(C=C3)C#CCOCCOC4=CC5=C(C=C4)C(=O)N(C5)C6CCC(=C)NC6=O)C7=CC8=C(C=C7)C9=C(N8C)C=CN=C9.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=CC(=NC=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=CC(=NC=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=NC(=NC=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=NC(=NC=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=CC=CC(=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=NC=CC(=N7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=C)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13394336.png)
![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)
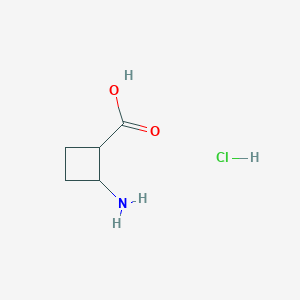
![1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B13394366.png)
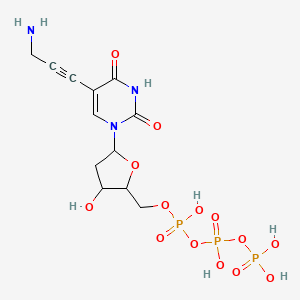
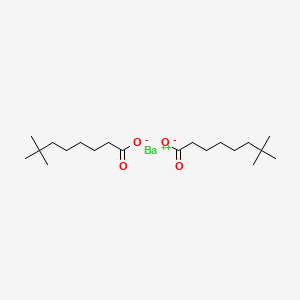

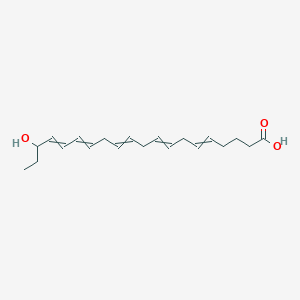

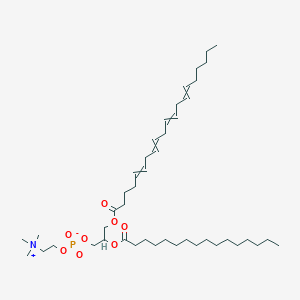
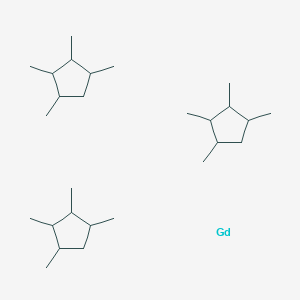
![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
